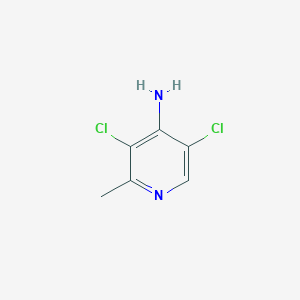

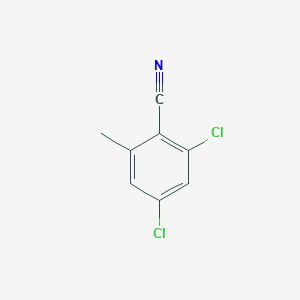

2,4-二氯-6-甲基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 2,4-Dichloro-6-methylbenzonitrile involves novel protocols and specific reactions. For instance, Jukić et al. (2010) describe the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound obtained through Vilsmeier–Haack chlorination (Jukić, Cetina, Halambek, & Ugarković, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using X-ray, IR, NMR, and electronic spectroscopy. The study by Jukić et al. (2010) provides an example of such an analysis, showcasing how these techniques can elucidate the structural features of complex organic compounds (Jukić et al., 2010).

Chemical Reactions and Properties

Research on related compounds shows various chemical reactions and properties. For example, reactions involving nitrobenzonitriles and nitrogen dioxide are explored by Gordon et al. (1990), highlighting the diverse chemical behavior of benzonitrile derivatives (Gordon, Hartshorn, Robinson, Sies, Wells, Wikaira, & Wright, 1990).

Physical Properties Analysis

The physical properties of such compounds can be characterized through various methods. For instance, the study of vibrational frequencies using FT-IR and μ-Raman spectra, as conducted by Sert, Çırak, & Ucun (2013) on 4-chloro-3-nitrobenzonitrile, provides insights into the physical characteristics of these compounds (Sert, Çırak, & Ucun, 2013).

Chemical Properties Analysis

The chemical properties of benzonitrile derivatives can be complex. Studies like the one by Sharma & Doraiswamy (1996) on 2,6-difluorobenzonitrile, which analyzed the molecule using microwave spectroscopy, provide valuable information about the electronic and molecular interactions within these compounds (Sharma & Doraiswamy, 1996).

科学研究应用

热化学和燃烧热法

2,4-二氯-6-甲基苯甲腈及其衍生物因其热化学性质而受到研究。Zaitseva 等人 (2015) 使用燃烧热法进行了实验研究,以确定各种甲基苯甲腈(包括 2,4-二氯-6-甲基苯甲腈)的气相形成焓。这项研究有助于理解氰基和甲基之间的相互作用,并为估计类似化合物的热化学性质提供了基础 (Zaitseva et al., 2015)。

腐蚀抑制

2,4-二氯-6-甲基苯甲腈已被探索为一种潜在的腐蚀抑制剂。Verma 等人 (2015) 研究了各种 2-氨基苯-1,3-二甲腈衍生物(包括与 2,4-二氯-6-甲基苯甲腈相关的衍生物)在腐蚀环境中对低碳钢的抑制性能。他们的研究提供了对这些化合物在保护金属表面免受腐蚀方面的潜在应用的见解 (Verma et al., 2015)。

光催化和光化学反应

甲基苯甲腈(包括 2,4-二氯-6-甲基苯甲腈)的光催化性质一直是研究的主题。MacLeod 等人 (1998) 研究了各种甲基苯甲腈的光转换反应,揭示了这些化合物在光化学应用中的潜力。这项研究突出了这些化合物在光照下多样化的反应性 (MacLeod et al., 1998)。

聚合物合成

在聚合物合成领域,2,4-二氯-6-甲基苯甲腈相关化合物已被用作单体。徐衢 (2003) 报道了使用 2,4-二氯-6-甲基苯甲腈的衍生物合成了一种新型芳香族聚氰醚醚酮酮聚合物,证明了该化合物在制造具有出色耐热性的高性能聚合物中的用途 (Xu Qu, 2003)。

光谱学和分子研究

2,4-二氯-6-甲基苯甲腈衍生物的光谱研究,例如 Shajikumar 和 Raman (2018) 对 4-溴-3-甲基苯甲腈的研究,提供了对这些化合物的电子结构和振动性质的见解。此类研究对于理解这些分子的基本性质和潜在应用至关重要 (Shajikumar & Raman, 2018)。

安全和危害

The safety information for 2,4-Dichloro-6-methylbenzonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

属性

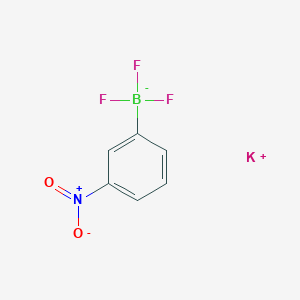

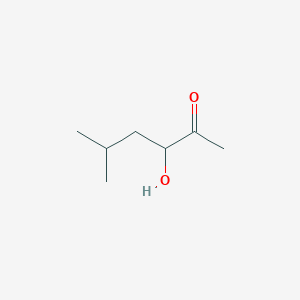

IUPAC Name |

2,4-dichloro-6-methylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPYAMXNKNDVDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384201 |

Source

|

| Record name | 2,4-dichloro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methylbenzonitrile | |

CAS RN |

175277-98-2 |

Source

|

| Record name | 2,4-Dichloro-6-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。